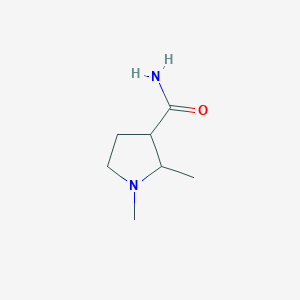![molecular formula C17H19N3O2 B7580600 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P4E, and it is a piperazine derivative that has been synthesized for research purposes.
Wirkmechanismus
The mechanism of action of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter levels in the brain. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone. These include:
1. Further investigation of its mechanism of action to fully understand its therapeutic potential.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease.
4. Investigation of its potential as a diagnostic tool for cancer.
5. Development of new synthetic routes for the production of this compound to improve its availability for research purposes.
Conclusion:
This compound is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its mechanism of action is not fully understood, but it is believed to modulate the levels of neurotransmitters in the brain. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its research. Further investigation of this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with piperazine in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final compound, P4E.
Wissenschaftliche Forschungsanwendungen
1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone has been used in various scientific research studies, including drug discovery and development, neuroscience, and cancer research. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and cancer.
Eigenschaften
IUPAC Name |
1-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-14(21)18-10-12-20(13-11-18)17(22)15-4-6-16(7-5-15)19-8-2-3-9-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNJOOHXERNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)


